5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide
Description
5-Chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative characterized by a fused benzo[c][1,2,5]thiadiazole ring system with two methyl substituents at the 1- and 3-positions and a sulfonamide-linked thiophene moiety. The thiophene-2-sulfonamide group introduces additional steric and electronic complexity, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
5-chloro-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4S3/c1-15-9-4-3-8(7-10(9)16(2)23(15,19)20)14-22(17,18)12-6-5-11(13)21-12/h3-7,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYFMHPQZPHUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the thiophene ring. Subsequent chlorination and introduction of the benzo[c][1,2,5]thiadiazol-5-yl group are achieved through controlled reactions under specific temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over reaction parameters. Continuous flow chemistry techniques can be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Reactivity Analysis
The compound exhibits reactivity at multiple functional groups:
| Functional Group | Reactivity | Potential Reactions |
|---|---|---|
| Methyl ester (COOCH₃) | Susceptible to hydrolysis under acidic/basic conditions | Conversion to carboxylic acid (COOH) |
| Amino group (NH₂) | Nucleophilic; undergoes acetylation, alkylation, or coupling reactions | Amide formation, bioconjugation |
| Benzothiazole ring | Electrophilic substitution (e.g., at position 6) | Functionalization of the aromatic ring |
| Cyclopropanecarbonyl | Potential for ring-opening reactions under strain or catalytic conditions | Additions to strained carbonyl groups |
Structural Comparisons
Biological Activity Correlations
While not directly detailing chemical reactions, studies on benzothiazole derivatives highlight:
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Anticancer mechanisms : Inhibition of enzymes like MMP-9 and induction of apoptosis .
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Structure-activity relationships : Substituents (e.g., acetylamino groups) enhance binding to targets .
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Solubility effects : Ester groups (e.g., methyl) improve bioavailability compared to carboxylic acids .
Experimental Considerations
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole nucleus have been synthesized and tested for their efficacy against various cancer cell lines such as HepG-2 (human hepatocellular carcinoma) and A-549 (human lung cancer) cells. These compounds demonstrated comparable potency to standard anticancer drugs like cisplatin .
Antiviral Properties
Thiadiazole derivatives have also shown promising antiviral activity. A study synthesized several 1,3,4-thiadiazole sulfonamides and evaluated their effectiveness against the tobacco mosaic virus (TMV). Some derivatives exhibited around 50% inhibition of TMV, suggesting potential for further development as antiviral agents .
Antimicrobial Activity
The broad-spectrum antimicrobial properties of thiadiazole derivatives make them suitable candidates for developing new antibiotics. These compounds have been reported to possess antifungal and antibacterial activities, which can be harnessed in treating infections caused by resistant strains of bacteria .
Herbicidal Properties
The incorporation of thiadiazole structures into herbicides has been explored due to their ability to inhibit plant pathogens. The compounds can act as effective agents against various agricultural pests and diseases, thus improving crop yield and health .
Plant Growth Regulators
Some thiadiazole derivatives have been investigated for their role as plant growth regulators. Their ability to modulate plant growth responses can be beneficial in enhancing agricultural productivity .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of these compounds with biological targets such as dihydrofolate reductase (DHFR). This approach helps in elucidating the structure-activity relationships (SAR) and optimizing lead compounds for better efficacy against diseases .
Summary of Research Findings
The following table summarizes key findings from various studies related to the applications of 5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide:
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Ethyl-N-(2-(6-Fluoro-3-Methyl-2,2-Dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-Sulfonamide
This compound (CAS 2034454-96-9) shares the benzo[c][1,2,5]thiadiazole-2,2-dioxide core but substitutes the 5-position with a fluorine atom and incorporates an ethyl group on the thiophene ring. Molecular weight: 419.5 g/mol .
N-(6-Fluoro-1,3-Dimethyl-2,2-Dioxido-1,3-Dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-Methyl-2-(1H-Pyrrol-1-yl)thiazole-5-Carboxamide
This analog replaces the thiophene-sulfonamide group with a thiazole-carboxamide moiety and adds a pyrrole substituent. This structural variation could alter solubility and target specificity compared to the sulfonamide derivative .
Sulfonamide Derivatives with Heterocyclic Moieties
5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide
This compound (CAS 827593-21-5) substitutes the chloro group with bromine and replaces the benzo[c][1,2,5]thiadiazole core with a triazole ring. The triazole ring introduces additional hydrogen-bonding sites .
5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide
The nitro group at the 2-position of the benzamide moiety is a strong electron-withdrawing group, which may enhance reactivity in electrophilic substitution reactions. This contrasts with the sulfonamide’s role in hydrogen-bonding interactions .
Enzyme-Targeting Analogues
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Electron-Deficient Cores : The benzo[c][1,2,5]thiadiazole-2,2-dioxide system in the target compound and its analogs (e.g., ) facilitates intermolecular interactions such as hydrogen bonding (N–H⋯O, C–H⋯O) and π-π stacking, critical for crystal packing and target binding .
Biological Activity : Sulfonamide derivatives with heterocyclic substituents (e.g., thiophene, thiazole) often exhibit broad-spectrum antimicrobial activity. The target compound’s chloro and sulfonamide groups may synergize to inhibit enzymes like PFOR, similar to nitazoxanide derivatives .
Synthetic Flexibility : The sulfonamide group’s reactivity allows for modular synthesis, as seen in ’s pyridine-mediated coupling of amines with acyl chlorides. This contrasts with La(OTf)₃-catalyzed methods for dioxane-dione derivatives, which prioritize mild conditions .
Solubility Challenges : Bulky substituents (e.g., ethyl in ) improve lipophilicity but may reduce aqueous solubility. The target compound’s methyl groups could balance these properties, though empirical data are needed.
Biological Activity
5-Chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its synthesis, biological properties, and potential applications in pharmacology.
Synthesis
The synthesis of this compound involves multiple steps typically starting from simpler precursors. The general synthetic route includes:
- Formation of the Thiophene Ring : The thiophene structure is often synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfonamide Group : This can be achieved through sulfonation reactions of the thiophene derivative.
- Dioxido and Thiadiazole Modifications : The incorporation of dioxido and thiadiazole functionalities is performed via nucleophilic substitutions or condensation reactions.
The detailed synthetic pathway can be referenced in patents and literature focusing on similar compounds .
Antimicrobial Properties
Several studies have highlighted the antimicrobial properties of compounds related to thiadiazoles and thiophenes. The compound has been tested against various bacterial strains:
- Gram-positive Bacteria : Exhibited significant activity against Staphylococcus aureus and Enterococcus faecium, particularly strains resistant to conventional antibiotics.
- Gram-negative Bacteria : Showed moderate activity against Escherichia coli and Klebsiella pneumoniae.
The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits promising antimicrobial activity, making it a candidate for further development as an antibiotic .
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal properties against drug-resistant strains of Candida. For instance, it showed greater efficacy than fluconazole against Candida auris, a significant pathogen in immunocompromised patients .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). Preliminary results suggest that it possesses moderate cytotoxicity, indicating potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Notably:
- Chlorine Substituents : Enhance lipophilicity and may improve membrane permeability.
- Thiadiazole Ring : Contributes to the compound's interaction with biological targets.
Studies suggest that modifications to these functional groups could optimize its biological profile .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of related thiadiazole derivatives. The findings indicated that derivatives with similar structural motifs exhibited significant antibacterial activity against multi-drug resistant strains. The study utilized CLSI guidelines for determining MIC values, which were consistently lower than those observed for standard antibiotics .
Case Study 2: Antifungal Activity Against Drug-resistant Strains
Another investigation focused on antifungal properties where the compound was tested against various Candida species. Results demonstrated that it outperformed traditional antifungal agents in terms of efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What synthetic routes are established for synthesizing 5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide?
- The synthesis typically involves multi-step reactions starting with precursor functionalization. For example, the benzo[c][1,2,5]thiadiazole core can be prepared via cyclization of 4-chloro-o-phenylenediamine with thionyl chloride in acidic (H₂SO₄) or basic (pyridine) media . Subsequent sulfonamide coupling is achieved by reacting sulfonyl chlorides with amines under reflux in solvents like THF or ethyl acetate. Key intermediates (e.g., 3-amino-5-chlorothiophene-2-sulfonamide) are synthesized via nucleophilic substitution or condensation, with yields optimized by controlling stoichiometry and reaction time (e.g., 24-hour reflux for amine coupling) .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹). ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.0–3.0 ppm), while mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ peaks). Elemental analysis validates purity (>95%). Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in complex heterocycles .
Q. What in vitro assays are commonly used for preliminary biological screening?
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution . Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values. Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized for the cyclization step in benzo[c][1,2,5]thiadiazole formation?
- Cyclization efficiency depends on solvent polarity and acid/base catalysts. For example, using H₂SO₄ (acidic media) improves protonation of intermediates, while pyridine (basic media) facilitates deprotonation for nucleophilic attack. Refluxing in triethyl orthoformate at 150°C for 3–4 hours enhances ring closure yields (60–65%) by removing water via azeotropic distillation . Contradictions in yields (e.g., 35–40% vs. 75–80% in related syntheses) highlight the need for solvent purification and inert atmosphere controls .
Q. How to resolve spectral contradictions in characterizing sulfonamide derivatives?
- Discrepancies in ¹H NMR (e.g., NH proton integration) arise from tautomerism or solvent interactions. Use deuterated DMSO-d₆ to stabilize NH groups and suppress exchange broadening. For ambiguous ¹³C signals, DEPT-135 experiments differentiate CH₃/CH₂ groups. Conflicting mass spectral data (e.g., fragment vs. molecular ion dominance) require collision-induced dissociation (CID) optimization .
Q. What computational strategies support molecular docking and SAR studies?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial dihydrofolate reductase). Validate poses with MD simulations (GROMACS) to assess binding stability. SAR analysis : Systematically modify substituents (e.g., chloro vs. trifluoromethyl groups) and correlate with activity data. For example, bulky substituents on the thiadiazole ring may enhance hydrophobic interactions but reduce solubility .
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Step 1 : Synthesize derivatives with targeted substitutions (e.g., halogens, methyl, nitro groups) on the thiophene or benzo[c]thiadiazole rings. Step 2 : Test against a panel of biological targets (e.g., kinases, microbial enzymes). Step 3 : Use multivariate regression analysis to link electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters to activity. For instance, electron-withdrawing groups (Cl, CF₃) enhance electrophilic reactivity in enzyme inhibition .
Methodological Notes
- Synthesis Optimization : Prioritize microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) .
- Data Reproducibility : Calibrate NMR spectrometers with internal standards (e.g., TMS) and validate mass specs with certified reference compounds.
- Contradiction Management : Cross-validate biological results using orthogonal assays (e.g., fluorescent vs. colorimetric readouts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
